(3,3,3-Trifluoropropyl)hydrazine hcl
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Overview
Description
(3,3,3-Trifluoropropyl)hydrazine hydrochloride is a chemical compound with the molecular formula C3H7F3N2·HCl. It is a white solid that is highly soluble in water and has a strong ammonia-like odor . This compound is commonly used as a reagent in organic synthesis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,3-Trifluoropropyl)hydrazine hydrochloride typically involves the reaction of (3,3,3-Trifluoropropyl)amine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of (3,3,3-Trifluoropropyl)hydrazine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3,3,3-Trifluoropropyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It undergoes substitution reactions where the trifluoropropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoropropyl oxides, while substitution reactions can produce a variety of functionalized hydrazine derivatives .
Scientific Research Applications
(3,3,3-Trifluoropropyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3,3-Trifluoropropyl)hydrazine hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The pathways involved in these reactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(3,3,3-Trifluoropropyl)amine: Similar in structure but lacks the hydrazine moiety.
(3,3,3-Trifluoropropyl)hydrazine: Similar but without the hydrochloride component.
(3,3,3-Trifluoropropyl)hydrazine sulfate: Another salt form of the compound.
Uniqueness
(3,3,3-Trifluoropropyl)hydrazine hydrochloride is unique due to its combination of the trifluoropropyl group and the hydrazine moiety, which imparts distinct chemical properties. This makes it particularly useful in specific synthetic applications where other compounds may not be as effective .
Properties
Molecular Formula |
C3H8ClF3N2 |
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Molecular Weight |
164.56 g/mol |
IUPAC Name |
3,3,3-trifluoropropylhydrazine;hydrochloride |
InChI |
InChI=1S/C3H7F3N2.ClH/c4-3(5,6)1-2-8-7;/h8H,1-2,7H2;1H |
InChI Key |
DIIQVLMAHZXRHF-UHFFFAOYSA-N |
Canonical SMILES |
C(CNN)C(F)(F)F.Cl |
Origin of Product |
United States |
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